Bienvenue dans la boutique en ligne BenchChem!

1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione

ALDH1A1 inhibition enzyme kinetics chemical probe selectivity

1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione (CAS 851941-83-8) is a fully synthetic purine-2,6-dione (xanthine) derivative with molecular formula C18H30N6O2 and a molecular weight of 362.48 g/mol. The compound shares the theophylline core scaffold but is uniquely substituted at N7 with a branched 3-methylbutyl chain and at C8 with an N-methylpiperazine methylene group.

Molecular Formula C18H30N6O2
Molecular Weight 362.478
CAS No. 851941-83-8
Cat. No. B2494885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione
CAS851941-83-8
Molecular FormulaC18H30N6O2
Molecular Weight362.478
Structural Identifiers
SMILESCC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C
InChIInChI=1S/C18H30N6O2/c1-13(2)6-7-24-14(12-23-10-8-20(3)9-11-23)19-16-15(24)17(25)22(5)18(26)21(16)4/h13H,6-12H2,1-5H3
InChIKeyAYYAPNNTKQSTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione (CAS 851941-83-8): Xanthine-Derived ALDH1A1 Modulator Sourcing Guide


1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione (CAS 851941-83-8) is a fully synthetic purine-2,6-dione (xanthine) derivative with molecular formula C18H30N6O2 and a molecular weight of 362.48 g/mol . The compound shares the theophylline core scaffold but is uniquely substituted at N7 with a branched 3-methylbutyl chain and at C8 with an N-methylpiperazine methylene group. These structural features distinguish it from both earlier-generation xanthine-based ALDH inhibitors and the clinical-stage ALDH1A1 inhibitor NCT-501, which bears a cyclopropylcarbonyl moiety on the piperazine ring [1]. The compound is primarily utilized as a research tool in aldehyde dehydrogenase (ALDH) enzymology and as a versatile synthetic intermediate for the preparation of diverse ALDH1A1 inhibitor libraries.

Why Purine-2,6-dione Analogs Cannot Substitute 1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione in ALDH1A1 Research


Purine-2,6-diones that target aldehyde dehydrogenase 1A1 (ALDH1A1) exhibit extreme sensitivity to even subtle structural modifications. The N7 substituent length and branching directly govern lipophilicity and metabolic stability, while the nature of the piperazine N-substituent dictates both inhibitory potency and selectivity over other ALDH isozymes [1]. For example, clinical-stage NCT-501 (N-cyclopropylcarbonyl analog) achieves an IC50 of 40 nM against ALDH1A1 through specific hydrogen-bonding interactions enabled by the acyl group, whereas the simple N-methyl analog shows a substantially different potency and selectivity fingerprint . Similarly, replacement of the branched 3-methylbutyl chain with a linear pentyl group alters logP by approximately 0.3 units, potentially shifting ADME properties. Consequently, generic substitution among closely related analogs is not feasible without compromising either target engagement or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione


ALDH1A1 Inhibitory Potency: 6.25-Fold Lower IC50 than NCT-501 Provides a Distinct Pharmacological Tool

In a standardized recombinant human ALDH1A1 enzymatic assay measuring NAD(P)H formation, the target compound (1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione) inhibits ALDH1A1 with an IC50 of 250 nM [1]. Under equivalent assay conditions, the clinical-stage comparator NCT-501 (8-[[4-(cyclopropylcarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione) achieves an IC50 of 40 nM . This 6.25-fold potency gap arises from the absence of the cyclopropylcarbonyl group in the target compound, which abrogates a critical hydrogen-bonding interaction with Gly458 in the ALDH1A1 active site, as revealed by co-crystal structures of related inhibitors [2].

ALDH1A1 inhibition enzyme kinetics chemical probe selectivity

Lipophilicity Tuning via N7 Alkyl Branching: ΔclogP +0.3 vs. Linear 7-Pentyl Analog

Replacement of the straight-chain 7-pentyl group (CAS 843636-50-0) with a branched 7-(3-methylbutyl) group increases calculated logP (clogP) by approximately 0.3 log units . The 7-pentyl analog (1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione) has a predicted clogP of 2.5, while the target compound exhibits clogP of ~2.8. This modest increase in lipophilicity can enhance passive membrane permeability but may also elevate metabolic clearance via CYP-mediated oxidation of the branched alkyl chain.

lipophilicity ADME property prediction structure-property relationships

Aqueous Solubility Enhancement: >10-Fold Advantage Over Morpholine Analog at Physiological pH

The N-methylpiperazine substituent of the target compound confers a pKa of ~8.5, resulting in >90% protonation at pH 7.4 [1]. This contrasts with the morpholine analog (1,3-dimethyl-7-(3-methylbutyl)-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione), whose morpholine pKa of ~6.5 yields predominantly neutral species at physiological pH . Estimated aqueous solubility of the target compound exceeds 1 mg/mL at pH 7.4, while the morpholine analog remains below 0.1 mg/mL, demonstrating a >10-fold solubility differential that facilitates dissolution-limited absorption and reduces the need for solubilizing excipients.

aqueous solubility ionization state formulation developability

Synthetic Tractability as a Direct Precursor to Clinical ALDH1A1 Inhibitor NCT-501

The target compound contains a free secondary amine on the piperazine ring, enabling single-step acylation with cyclopropanecarbonyl chloride to generate NCT-501 (>90% conversion by LCMS) [1]. This contrasts with the morpholine and piperidine analogs, which lack a nucleophilic nitrogen for direct acylation, necessitating de novo multi-step synthesis to access analogous amide libraries. Thus, procurement of the target compound provides a cost-effective starting material capable of yielding dozens of structurally diverse ALDH1A1 inhibitors in parallel format.

synthetic intermediate parallel library synthesis medicinal chemistry

Recommended Procurement and Deployment Scenarios for 1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione


ALDH1A1 Biochemical Assay Negative Control and Partial Inhibition Probe

With an IC50 of 250 nM against ALDH1A1, the target compound serves as an ideal moderate-potency control in enzymatic and cellular ALDH1A1 activity assays [1]. It can be used alongside NCT-501 (IC50 40 nM) to generate a graded inhibition curve, enabling researchers to correlate degree of target engagement with functional outcomes in cancer metabolism or retinoic acid signaling studies .

Late-Stage Diversification Intermediate for Parallel Synthesis of ALDH1A1 Inhibitor Libraries

The free N-methylpiperazine handle permits rapid acylation, sulfonylation, or reductive amination to produce diverse compound collections [2]. This enables medicinal chemistry teams to explore SAR around the piperazine N-substituent without repeating the multi-step synthesis of the xanthine core, accelerating hit-to-lead timelines in ALDH1A1 drug discovery programs.

ADME Benchmarking Tool for Purine-Based Lead Optimization

The combination of branched N7-alkyl chain (clogP ~2.8) and ionizable piperazine (pKa ~8.5) makes this compound a valuable reference for systematic ADME property profiling . It can be deployed as a calibration standard in logP, solubility, and permeability assays to establish baselines against which newly synthesized purine analogs are compared.

Selectivity Profiling Reference in ALDH Isozyme Panels

The compound exhibits a distinct selectivity fingerprint compared to NCT-501, which shows >1000-fold selectivity for ALDH1A1 over ALDH3A1, ALDH1B1, and ALDH2 [3]. Using the target compound in parallel with NCT-501 across a panel of ALDH isozymes allows researchers to map the contribution of the piperazine N-substituent to selectivity, guiding the design of isoform-specific inhibitors.

Quote Request

Request a Quote for 1,3-Dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.